Cas no 883525-85-7 (6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde)
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde
- 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde
- AKOS015840767
- 883525-85-7
- G66550
- DB-317885
-
- Inchi: 1S/C14H16O2/c15-8-13-6-11-2-1-3-12(11)7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2
- InChI Key: GTWSPXIGPMJARK-UHFFFAOYSA-N
- SMILES: O(C1C(C=O)=CC2CCCC=2C=1)CC1CC1
Computed Properties
- Exact Mass: 216.115029749g/mol
- Monoisotopic Mass: 216.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.9
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM287152-5g |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 95+% | 5g |
$539 | 2021-08-18 | |
| Chemenu | CM287152-5g |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 95+% | 5g |
$*** | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0531-1G |
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 95% | 1g |
¥ 1,227.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0531-5G |
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 95% | 5g |
¥ 3,682.00 | 2023-04-13 | |
| Ambeed | A360349-100mg |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 98% | 100mg |
$84.0 | 2025-04-16 | |
| Ambeed | A360349-250mg |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 98% | 250mg |
$141.0 | 2025-04-16 | |
| Ambeed | A360349-1g |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 98% | 1g |
$377.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531339-1g |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 98% | 1g |
¥1798.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531339-5g |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde |
883525-85-7 | 98% | 5g |
¥4994.00 | 2024-04-27 | |
| abcr | AB622425-250mg |
6-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde; . |
883525-85-7 | 250mg |
€254.80 | 2025-04-15 |
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde Suppliers
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde
Introduction to 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde (CAS No. 883525-85-7)
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 883525-85-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde features a unique structural motif that has garnered attention for its potential in the development of novel bioactive molecules. The presence of both a cyclopropylmethyl ether group and an aldehyde functionality provides a rich scaffold for further chemical modification and biological evaluation.
The indene core of this molecule, characterized by a fused benzene and cyclopentane ring system, is a common structural feature in many pharmacologically active compounds. Indenes have been explored for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde positions it as a promising candidate for further investigation into its pharmacological profile.
The aldehyde group at the 5-position of the indene ring serves as a versatile handle for chemical transformations. Aldehydes are well-known for their reactivity in forming Schiff bases, acetal derivatives, and other functionalized compounds. These transformations can be exploited to generate libraries of derivatives with tailored biological activities. In recent years, there has been growing interest in exploring aldehyde-containing heterocycles as scaffolds for drug discovery, particularly due to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
One of the most compelling aspects of 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde is its potential as a precursor for the synthesis of more complex molecules. The cyclopropylmethyl ether group provides stability while allowing for selective modifications at other positions on the indene ring. This balance between structural integrity and reactivity makes it an attractive building block for medicinal chemists.
Recent advances in computational chemistry have enabled the rapid screening of such compounds for potential biological activity. Molecular modeling studies can predict how 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde might interact with various biological targets, such as enzymes or receptors. These predictions can guide experimental efforts by highlighting key regions of the molecule that are likely to be important for binding affinity and selectivity.
In addition to its synthetic utility, 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde has shown promise in preliminary biological assays. While comprehensive data is still being gathered, early results suggest that this compound may exhibit inhibitory activity against certain enzymes or pathways relevant to human health. For instance, it has been hypothesized that the indene scaffold could interfere with metabolic pathways involved in cancer progression or inflammation.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes may include Friedel-Crafts acylation followed by reduction and subsequent functional group transformations to introduce the cyclopropylmethyl ether moiety. Advances in green chemistry principles have also influenced modern synthetic strategies, emphasizing efficiency and sustainability in the preparation of such molecules.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde will play an increasingly important role in drug discovery efforts. Their unique structural features offer opportunities to develop novel treatments with improved efficacy and reduced side effects compared to existing therapies.
The integration of high-throughput screening technologies with traditional synthetic chemistry has accelerated the process of identifying bioactive molecules. By combining these approaches, researchers can rapidly assess large libraries of compounds for potential therapeutic value. This synergy between computational modeling and experimental validation is essential for translating basic research findings into tangible medical breakthroughs.
In conclusion,6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde (CAS No. 883525-85-7) represents a fascinating compound with significant potential in pharmaceutical research. Its structural features make it an excellent candidate for further exploration as a scaffold for drug development or as a precursor for more complex bioactive molecules. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly contribute to the discovery of new treatments that improve human health.
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